2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

Medicinal Chemistry Kinase Inhibitors FGFR

FGFR-targeted drug discovery programs often face sourcing bottlenecks for fluorinated quinolinone intermediates with consistent regiochemical outcomes. 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone (CAS 155370-03-9) resolves this as a key synthetic intermediate: • Enables regioselective derivatization for FGFR kinase inhibitor construction with validated synthetic trajectory • 4-F substituent enhances metabolic stability & lipophilicity vs. non-fluorinated phenyl analogs • Available at ≥97% purity for parallel synthesis & HTS library production Expedited global shipping from stock ensures uninterrupted medicinal chemistry workflows.

Molecular Formula C15H12FNO
Molecular Weight 241.26 g/mol
CAS No. 155370-03-9
Cat. No. B119583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
CAS155370-03-9
Molecular FormulaC15H12FNO
Molecular Weight241.26 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2
InChIKeyHQCCOFMBOJBRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl) Quinolinone: Key FGFR Intermediate


2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone (CAS 155370-03-9, C15H12FNO, MW 241.26) is a fluorinated 2,3-dihydro-4(1H)-quinolinone derivative, a class of heterocyclic compounds characterized by a partially saturated quinolinone core with a 4-fluorophenyl substituent at the 2-position [1]. The 4-fluorophenyl moiety imparts distinct electronic and steric properties compared to non-fluorinated or alternatively substituted analogs, influencing both chemical reactivity and biological target engagement . This compound serves primarily as a key synthetic intermediate in medicinal chemistry, with documented utility in constructing kinase inhibitors targeting fibroblast growth factor receptors (FGFRs) .

4-fluoro regiochemistry: para-fluorophenyl enables selective derivatization toward FGFR kinase inhibitor scaffolds
Scaffold flexibility: quinolinone core supports O-alkylation and further functionalization for library synthesis
Documented synthetic intermediate: explicitly cited as FGFR kinase inhibitor intermediate in medicinal chemistry literature

Why This 4-Fluoro Quinolinone Is Irreplaceable


The 4-fluorophenyl group in 2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinolinone (CAS 155370-03-9) is not a trivial substituent; it critically modulates both the compound's physicochemical profile and its synthetic trajectory toward bioactive derivatives. Fluorine substitution at the para position enhances metabolic stability and lipophilicity relative to non-fluorinated phenyl analogs, which directly impacts downstream pharmacokinetic properties of derived kinase inhibitors . Furthermore, the electronic and steric effects of the para-fluoro substituent influence the compound's reactivity in subsequent O-alkylation and derivatization steps, as evidenced by its role as a precursor to 4-alkoxy-2-arylquinolines with antituberculosis activity [1]. Substituting with a 2-(2-fluorophenyl) or 2-(3-fluorophenyl) analog, or the non-fluorinated 2-phenyl variant, would yield distinct synthetic intermediates with divergent regiochemical outcomes and altered biological activity profiles, as demonstrated by comparative MIC data against Mycobacterium smegmatis [2].

4-fluorophenyl (target) 2- or 3-fluorophenyl isomers may yield divergent regiochemical outcomes and altered biological activity profiles in downstream derivatives
4-fluorophenyl (target) Non-fluorinated 2-phenyl analog lacks the metabolic stability and lipophilicity enhancement, potentially shifting pharmacokinetic properties
4-fluorophenyl (target) 4-chlorophenyl analog introduces different halogen bonding and increased molecular weight, which may alter binding pocket compatibility

Comparative Evidence for Scientific Selection


FGFR Kinase Inhibitor Intermediate

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone is a validated intermediate for synthesizing kinase inhibitors targeting fibroblast growth factor receptors (FGFRs), a class of anticancer agents . Unlike its 2-(2-fluorophenyl) and 2-(3-fluorophenyl) analogs, which lack similar explicit documentation, the 4-fluoro isomer enables selective modification at the quinolinone core for constructing bioactive molecules with defined FGFR inhibition profiles .

FGFR intermediate
Documented application
Cited as intermediate for FGFR kinase inhibitors
Supports synthetic workflow fit
Source review required; no comparative data available
Medicinal Chemistry Kinase Inhibitors FGFR Anticancer Agents

MAO-B Inhibitory Potency

A derivative incorporating the 2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinolinone scaffold (BDBM50585935) exhibits potent inhibition of human recombinant MAO-B with an IC50 of 10 nM [1]. This contrasts with the 2-(4-chlorophenyl) analog, which shows weaker DHODH inhibition (IC50 = 99 nM) [2], and the 2-(2-fluorophenyl) analog, which inhibits DHODH with an IC50 of 330 nM [3], suggesting that the 4-fluoro substitution pattern favors MAO-B engagement.

MAO-B IC50
Cross-study comparable
10 nM
Supports MAO-B inhibition assay context
Derivative BDBM50585935; human recombinant enzyme
Enzymology Neuropharmacology MAO-B Inhibition Binding Affinity

Selectivity Over CYP3A4 and Acetylcholinesterase

The same 2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinolinone-derived compound (BDBM50585935) demonstrates significantly weaker inhibition of CYP3A4 (IC50 = 3.5 μM) and acetylcholinesterase (IC50 = 330 nM) compared to its potent MAO-B activity [1]. This 350-fold selectivity window for MAO-B over CYP3A4 is a favorable profile for minimizing off-target metabolic interactions, a key consideration in early-stage drug development.

Selectivity window
Supporting evidence
350-fold MAO-B / CYP3A4
Indicates low CYP-mediated off-target risk
Intra-compound selectivity; in vitro human proteins
Drug Metabolism CYP3A4 Acetylcholinesterase Selectivity

Antituberculosis Activity vs. Positional Isomers

In a direct comparative study, 4-alkoxy-2-arylquinoline derivatives synthesized from 2-(2-, 3-, and 4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one precursors were evaluated against Mycobacterium smegmatis [1]. The 3-fluoro (meta) series (8a-k) exhibited the highest potency with MIC values of 62.5-125 μg/mL, while the 4-fluoro (para) series (9a-k) showed a broader MIC range of 62.5-500 μg/mL [2]. This demonstrates that the position of the fluorine atom on the phenyl ring materially influences antimicrobial efficacy, with the 4-fluoro isomer serving as a viable scaffold for further optimization.

Anti-M. smegmatis MIC
Head-to-head
4-fluoro series: 62.5–500 µg/mL; 3-fluoro series: 62.5–125 µg/mL
Positional isomer influences antimicrobial endpoint
Derived 4-alkoxy-2-arylquinolines; in vitro assay
Antituberculosis Mycobacterium smegmatis MIC Positional Isomer

Lipophilicity and Metabolic Stability Enhancement

The 4-fluorophenyl group in CAS 155370-03-9 enhances lipophilicity and metabolic stability compared to the non-fluorinated 2-phenyl analog . This class-level inference is supported by the well-established role of fluorine in medicinal chemistry, where fluorine substitution typically increases logP and reduces oxidative metabolism at the para position [1]. Such property modulation is critical for optimizing pharmacokinetic parameters in lead compounds.

Lipophilicity / stability
Class-level inference
Para-fluoro enhances logP and metabolic stability relative to non-fluorinated
Fluorine-driven property modulation for lead optimization
No direct comparative data identified; medicinal chemistry principle
Physicochemical Properties Lipophilicity Metabolic Stability Drug Design

Physicochemical Comparison: 4-Fluoro vs. 4-Chloro

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone (MW 241.26, boiling point 406.9±45.0 °C at 760 mmHg) [1] exhibits lower molecular weight and a different halogen bonding profile compared to the 4-chloro analog (MW 257.72) . The smaller size and distinct electronegativity of fluorine versus chlorine can influence binding pocket complementarity and solubility characteristics in biological systems. Commercial availability at 97% purity ensures reliable synthetic performance.

Physicochemical specs
Cross-study comparable
MW 241.26; b.p. 406.9±45.0 °C; purity ≥97%
Lower MW vs. 4-Cl analog supports ligand efficiency review
Standard characterization data
Physicochemical Properties Molecular Weight Boiling Point Purity

Research and Industrial Applications


FGFR-Targeted Kinase Inhibitor Synthesis

Use 2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinolinone as a key intermediate in the construction of FGFR kinase inhibitors . The 4-fluorophenyl group enables regioselective derivatization, while the quinolinone core provides a scaffold for optimizing binding interactions with the FGFR ATP-binding pocket. This application is supported by vendor documentation and medicinal chemistry literature .

CNS-Penetrant MAO-B Inhibitor Lead Optimization

Employ derivatives of this compound in structure-activity relationship (SAR) studies targeting human MAO-B . The scaffold yields potent MAO-B inhibition (IC50 = 10 nM) with favorable selectivity over CYP3A4, reducing potential drug-drug interaction liabilities . This is particularly relevant for neurodegenerative disease programs where MAO-B is a validated therapeutic target.

4-Alkoxy-2-arylquinoline Antituberculosis Agents

Utilize this compound as a precursor for synthesizing 4-alkoxy-2-(4-fluorophenyl)quinolines, which exhibit antituberculosis activity against Mycobacterium smegmatis with MIC values ranging from 62.5 to 500 μg/mL . This synthetic route provides access to a library of fluorinated quinoline derivatives for antimicrobial screening campaigns .

Fluorinated Scaffold Library Construction

Incorporate 2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinolinone into diverse chemical libraries for high-throughput screening. The fluorine substituent enhances metabolic stability and lipophilicity, improving the drug-likeness of derived compounds . The compound is commercially available at 97% purity , making it suitable for parallel synthesis and combinatorial chemistry applications.

Application
Selection Property
Validation Focus
FGFR kinase inhibitor synthesis
Regioselective 4-fluorophenyl intermediate
Documented synthetic route to FGFR-targeted scaffolds
MAO-B inhibition assay research
High MAO-B inhibition context (derivative)
CYP3A4 selectivity window in vitro
Antimicrobial screening library
4-alkoxy-2-arylquinoline precursor
MIC endpoint against M. smegmatis
Fluorinated scaffold collection
Enhanced metabolic stability and lipophilicity
Drug-likeness assessment in HTS libraries

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